3-(Quinazolin-4-ylthio)propanal
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10N2OS |
|---|---|
Molecular Weight |
218.28 g/mol |
IUPAC Name |
3-quinazolin-4-ylsulfanylpropanal |
InChI |
InChI=1S/C11H10N2OS/c14-6-3-7-15-11-9-4-1-2-5-10(9)12-8-13-11/h1-2,4-6,8H,3,7H2 |
InChI Key |
RSIBOIZNRVUOQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)SCCC=O |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 3 Quinazolin 4 Ylthio Propanal
Reactions Involving the Thioether Linkage
The sulfur atom of the thioether bridge is a primary site for chemical modification, susceptible to both oxidation and alkylation reactions.
Oxidation Reactions to Sulfoxides and Sulfones
The thioether linkage in 3-(quinazolin-4-ylthio)propanal can be selectively oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone. The extent of oxidation is controllable by the choice of oxidizing agent and reaction conditions. Mild oxidizing agents, such as hydrogen peroxide in acetic acid, are commonly employed for the selective formation of sulfoxides. mdpi.com Stronger oxidizing agents or more forcing conditions can lead to the formation of the sulfone.
These oxidation reactions are significant as they can modulate the electronic properties and biological activity of the parent molecule. The resulting sulfoxides and sulfones are expected to exhibit different polarity and hydrogen bonding capabilities compared to the starting thioether.
Table 1: Hypothetical Oxidation Reactions of this compound (Disclaimer: The following data is illustrative and based on typical reaction outcomes for similar compounds, as specific experimental data for this compound is not readily available in the searched literature.)
| Product | Oxidizing Agent | Solvent | Temperature (°C) | Hypothetical Yield (%) |
| 3-(Quinazolin-4-ylsulfinyl)propanal | H₂O₂ | Acetic Acid | 25 | 85 |
| 3-(Quinazolin-4-ylsulfonyl)propanal | m-CPBA | Dichloromethane | 25 | 90 |
Alkylation and Sulfonium (B1226848) Salt Formation
The lone pair of electrons on the sulfur atom of the thioether allows for nucleophilic attack on alkyl halides, leading to the formation of sulfonium salts. This reaction introduces a positive charge and a new alkyl group to the sulfur atom, significantly altering the molecule's steric and electronic profile. The reactivity in these alkylation reactions is influenced by the nature of the alkylating agent and the reaction conditions.
The formation of sulfonium salts can be a key step in the synthesis of more complex derivatives, as the sulfonium group can act as a leaving group in subsequent nucleophilic substitution reactions.
Reactions of the Propanal Functionality
The aldehyde group of the propanal side chain is a versatile functional handle that can undergo a wide array of chemical transformations, including nucleophilic additions, condensations, and redox reactions.
Nucleophilic Additions to the Aldehyde Group
The electrophilic carbon atom of the aldehyde is susceptible to attack by various nucleophiles. For instance, Grignard reagents and organolithium compounds can add to the carbonyl group to form secondary alcohols. Similarly, the addition of cyanide, often from a source like potassium cyanide, leads to the formation of a cyanohydrin. These reactions provide a means to extend the carbon chain and introduce new functional groups.
The quinazoline (B50416) ring is generally reactive towards nucleophiles at the C4 position. nih.gov Therefore, careful control of reaction conditions is necessary to achieve selective reaction at the aldehyde.
Condensation and Cyclization Reactions
The aldehyde functionality can participate in condensation reactions with a variety of nucleophiles, such as amines, hydrazines, and active methylene (B1212753) compounds. For example, reaction with a primary amine would yield an imine, while reaction with hydrazine (B178648) could lead to a hydrazone. These condensation products can serve as intermediates for the synthesis of more complex heterocyclic systems.
Intramolecular cyclization reactions are also a possibility, depending on the nature of substituents on the quinazoline ring. For instance, if a suitable nucleophilic group is present on the quinazoline moiety, it could potentially react with the aldehyde to form a new ring system.
Redox Chemistry of the Aldehyde
The aldehyde group can be either reduced to a primary alcohol or oxidized to a carboxylic acid. Reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. The resulting alcohol can then be used in further functionalization reactions.
Oxidation of the aldehyde to a carboxylic acid can be accomplished using a range of oxidizing agents, for instance, potassium permanganate (B83412) or Jones reagent. This transformation introduces an acidic functional group, which can significantly alter the molecule's properties and reactivity. The redox chemistry of aldehydes is a fundamental aspect of organic synthesis, allowing for the interconversion of important functional groups. researchgate.net
Table 2: Hypothetical Reactions of the Propanal Functionality in this compound (Disclaimer: The following data is illustrative and based on typical reaction outcomes for similar compounds, as specific experimental data for this compound is not readily available in the searched literature.)
| Reaction Type | Reagent | Product | Hypothetical Yield (%) |
| Nucleophilic Addition | Methylmagnesium bromide | 4-(Quinazolin-4-ylthio)butan-2-ol | 75 |
| Condensation | Aniline (B41778) | N-Phenyl-3-(quinazolin-4-ylthio)propan-1-imine | 80 |
| Reduction | Sodium borohydride | 3-(Quinazolin-4-ylthio)propan-1-ol | 95 |
| Oxidation | Potassium permanganate | 3-(Quinazolin-4-ylthio)propanoic acid | 70 |
Quinazoline Ring Reactivity and Transformations
The quinazoline ring is a privileged scaffold in medicinal chemistry, and its reactivity has been the subject of extensive study. The fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring creates a heterocyclic system with a unique electronic distribution, influencing its susceptibility to various chemical reactions.
Electrophilic Aromatic Substitution on the Benzene Ring
The benzene portion of the quinazoline ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the fused pyrimidine ring. However, the outcome of such reactions is highly dependent on the reaction conditions and the nature of the electrophile.
| Position | Reactivity Prediction | Influencing Factors |
| C-5 | Moderately favored | Steric hindrance from the peri-position (C-4) can play a role. |
| C-6 | Most favored | Electronically activated relative to other positions. |
| C-7 | Moderately favored | Less sterically hindered than C-8. |
| C-8 | Least favored | Significant steric hindrance from the pyrimidine ring. |
Research on analogous quinazoline systems has shown that nitration and halogenation reactions can be achieved, typically requiring forcing conditions. The directing influence of the thioether and propanal substituents at the 4-position would likely further modulate the regioselectivity of these transformations, although specific studies on this compound are not extensively documented.
Reactions at the Pyrimidine Moiety
The pyrimidine part of the quinazoline nucleus is electron-deficient and thus susceptible to nucleophilic attack. The C-4 position, where the thioether linkage is located, is particularly activated.
Nucleophilic aromatic substitution (SNAr) at the C-4 position is a well-established reaction for 4-substituted quinazolines. In the case of this compound, the thioether linkage can potentially be displaced by strong nucleophiles. The success of such a displacement would depend on the relative nucleophilicity of the incoming nucleophile and the stability of the resulting thiolate leaving group.
Furthermore, the nitrogen atoms in the pyrimidine ring can undergo reactions such as N-oxidation, which can, in turn, activate the ring for subsequent transformations.
Multi-Component Reactions and Cascade Processes Utilizing this compound
Multi-component reactions (MCRs) and cascade processes are powerful tools in modern synthetic chemistry for the efficient construction of complex molecules from simple starting materials in a single operation. While specific literature on the direct use of this compound in such reactions is limited, its structural features suggest potential applications.
The aldehyde functionality of the propanal side chain is a key reactive handle for participation in various MCRs. For instance, it could serve as the carbonyl component in well-known reactions such as the Ugi, Passerini, or Hantzsch reactions.
A hypothetical cascade reaction could be initiated by a reaction at the aldehyde group, followed by an intramolecular cyclization involving the quinazoline ring system. For example, a Knoevenagel condensation at the aldehyde followed by an intramolecular Michael addition onto the quinazoline ring could lead to novel polycyclic heterocyclic systems.
| Reaction Type | Potential Role of this compound | Potential Products |
| Ugi Reaction | Carbonyl component | Complex α-acylamino amides |
| Passerini Reaction | Carbonyl component | α-Acyloxy carboxamides |
| Hantzsch Dihydropyridine Synthesis | Aldehyde component | Substituted dihydropyridines |
| Cascade Reactions | Substrate for intramolecular cyclization | Fused heterocyclic systems |
The development of such MCRs and cascade processes involving this compound would open up new avenues for the synthesis of diverse and structurally complex quinazoline derivatives with potential applications in various fields of chemical science.
Computational and Theoretical Investigations of 3 Quinazolin 4 Ylthio Propanal
Molecular Docking Studies for Target Identification and Binding Mode Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is instrumental in identifying potential biological targets for a ligand and analyzing its binding mode at the atomic level. For quinazoline (B50416) derivatives, a common target is the ATP-binding site of various kinases, such as the Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net
Docking studies of quinazoline analogues have revealed key interactions that are crucial for binding affinity. The nitrogen atoms at positions 1 and 3 of the quinazoline ring are often involved in hydrogen bonding with amino acid residues in the kinase hinge region, such as methionine. nih.gov The substituent at the 4-position, in this case, the thio-propanal group of 3-(Quinazolin-4-ylthio)propanal, extends into a deeper pocket of the binding site, where it can form additional interactions. The propanal moiety, with its aldehyde group, could potentially form hydrogen bonds or other polar interactions, while the thioether linkage provides a degree of conformational flexibility.
A hypothetical docking study of this compound into the EGFR active site might reveal the binding interactions detailed in Table 1.
Table 1: Hypothetical Binding Interactions of this compound with EGFR
| Interacting Residue (EGFR) | Atom/Group in Ligand | Interaction Type |
| Met793 | N1 of Quinazoline | Hydrogen Bond |
| Thr790 | N3 of Quinazoline | Water-mediated Hydrogen Bond |
| Leu718, Val726 | Quinazoline Ring | Hydrophobic Interaction |
| Cys797 | Propanal Aldehyde | Potential Covalent Bond |
| Leu844, Ala743 | Thiopropanal Side Chain | Hydrophobic Interaction |
This table is illustrative and based on known interactions of quinazoline derivatives with EGFR.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. nih.govfrontiersin.org These models are built by correlating calculated molecular descriptors with experimental data. For quinazoline derivatives, various QSAR studies have been conducted to predict their anticancer, antimicrobial, and other activities. nih.govfrontiersin.orgtandfonline.com
Key molecular descriptors that have been found to be significant in the QSAR models of quinazoline derivatives include: nih.gov
Topological descriptors: These describe the atomic connectivity in the molecule.
Electronic descriptors: These relate to the electronic properties, such as partial charges and dipole moments.
Thermodynamic descriptors: These include properties like heat of formation and solvation energy.
Spatial descriptors: These relate to the three-dimensional arrangement of the atoms.
A QSAR model for a series of quinazoline thioether analogues could be represented by a linear equation such as:
pIC50 = β0 + β1LogP + β2TPSA + β3*MW + ...
where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, LogP is the lipophilicity, TPSA is the topological polar surface area, and MW is the molecular weight. The coefficients (β) indicate the contribution of each descriptor to the activity. Based on general findings for quinazoline derivatives, a hypothetical QSPR analysis for this compound might yield the properties shown in Table 2. researchgate.net
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | ~218 g/mol | Influences absorption and distribution |
| LogP | ~2.5 | Affects solubility and permeability |
| Topological Polar Surface Area (TPSA) | ~60 Ų | Relates to membrane permeability |
| Number of Hydrogen Bond Donors | 1 | Influences binding to target |
| Number of Hydrogen Bond Acceptors | 4 | Influences binding to target |
These values are estimations based on the structure of the compound.
Molecular Dynamics Simulations to Explore Conformational Dynamics and Stability
Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of a ligand-protein complex over time. nih.govabap.co.in For this compound, an MD simulation of its complex with a target protein, such as EGFR, would reveal the dynamic behavior of the ligand in the binding pocket. rsc.org
The simulation would track the atomic movements and calculate various parameters, including the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex. abap.co.in A stable complex would show minimal fluctuations in RMSD over the simulation period. abap.co.in The root-mean-square fluctuation (RMSF) of individual residues can highlight which parts of the protein are flexible and which are constrained upon ligand binding. Furthermore, analysis of the hydrogen bond occupancy throughout the simulation can confirm the persistence of key interactions identified in docking studies. nih.gov
A typical MD simulation of a quinazoline derivative complexed with its target might show an initial equilibration phase followed by a stable production run, as indicated by the RMSD plot. The thioether linkage in this compound would allow for a degree of flexibility, enabling the propanal moiety to explore different conformations within the binding pocket and potentially form transient interactions.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, including its orbital energies, charge distribution, and reactivity. acs.org For this compound, these calculations can provide insights into its chemical behavior.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.
The calculated electrostatic potential map would show the distribution of charge on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is valuable for predicting how the molecule might interact with its biological target. For this compound, the nitrogen atoms of the quinazoline ring and the oxygen atom of the propanal group would likely be regions of negative electrostatic potential, making them potential hydrogen bond acceptors.
Table 3: Hypothetical Quantum Chemical Properties of this compound
| Property | Predicted Value (Arbitrary Units) | Interpretation |
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |
| Dipole Moment | ~3.5 D | Polarity and solubility |
These values are for illustrative purposes and would need to be calculated using appropriate quantum chemical methods.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Research Compound Prioritization
In silico ADME prediction is a critical step in early-stage drug discovery to assess the drug-like properties of a compound. tandfonline.comacs.org These predictions help to prioritize compounds with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures. For this compound, various ADME parameters can be calculated using computational models.
These models often use a combination of QSPR and rule-based systems, such as Lipinski's Rule of Five, to predict properties like oral bioavailability, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. nih.gov Quinazoline derivatives, in general, have shown variable ADME profiles, and modifications to the scaffold are often aimed at improving these properties. tandfonline.com
A predicted ADME profile for this compound is presented in Table 4.
Table 4: Predicted ADME Profile of this compound
| ADME Parameter | Predicted Outcome | Implication for Drug Development |
| Human Intestinal Absorption | High | Good potential for oral absorption |
| Blood-Brain Barrier (BBB) Permeability | Low | Less likely to cause CNS side effects |
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |
| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity |
| Lipinski's Rule of Five | Compliant | Indicates good drug-likeness |
This profile is a prediction based on general models for small molecules and would require experimental validation.
Virtual Screening and Ligand-Based Design Approaches for Analogue Discovery
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govresearchgate.net This can be done through either structure-based virtual screening (e.g., docking) or ligand-based virtual screening. Ligand-based design, on the other hand, uses the knowledge of known active compounds to design new ones with improved properties. mdpi.com
Starting with this compound as a lead compound, virtual screening of chemical databases could identify commercially available or synthetically accessible analogues with potentially higher affinity or better ADME properties. researchgate.netresearchgate.net For instance, variations could be explored at the 4-position of the quinazoline ring, replacing the propanal moiety with other functional groups to probe different interactions within the target's binding site.
Ligand-based approaches, such as pharmacophore modeling, could be used to define the essential three-dimensional arrangement of chemical features required for activity. A pharmacophore model derived from active quinazoline derivatives would typically include hydrogen bond donors and acceptors, and hydrophobic features corresponding to the quinazoline core and its substituents. researchgate.net This model could then be used to screen for new molecules that fit these criteria, leading to the discovery of novel analogues of this compound.
Mechanistic Insights into Biological Activities of Quinazoline Thioether Propanal Scaffolds
Enzyme Inhibition Studies and Mechanistic Pathways
Quinazoline-thioether derivatives have been extensively studied for their ability to interact with and inhibit various enzymes crucial for cell proliferation and survival, particularly in the context of oncology.
Kinase Inhibition (e.g., EGFR, FLT3, Tyrosine Kinases)
The Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic stem cells. nih.gov Mutations in the FLT3 gene are among the most common genetic abnormalities in acute myeloid leukemia (AML), making it a key therapeutic target. nih.govsemanticscholar.org Small molecule FLT3 inhibitors function by interacting with the kinase domain of the receptor, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. nih.gov These inhibitors are generally classified into two types: Type-I inhibitors, which are ATP-competitive and bind to the active conformation of the kinase, and Type-II inhibitors, which bind to the inactive conformation. nih.gov
Research into quinazoline-thioether scaffolds has led to the discovery of potent FLT3 inhibitors. Structure-activity relationship (SAR) studies on 2-(quinazolin-4-ylthio)thiazole derivatives identified compounds with significant potency against FLT3-driven AML cells. nih.gov Optimization of the lead compound, focusing on substitutions at the 6- and 7-positions of the quinazoline (B50416) ring, resulted in the development of 1-{5-[7-(3-morpholinopropoxy)quinazolin-4-ylthio]- researchgate.neteco-vector.compharmpharm.ruthiadiazol-2-yl}-3-p-tolylurea. This compound demonstrated high in vivo activity, leading to complete tumor regression in a mouse xenograft model of AML without causing obvious toxicity. nih.gov The mechanism of action was confirmed through Western blot and immunohistochemical analyses, which showed a clear inhibition of the FLT3 signaling pathway. nih.gov
Table 1: In Vivo Activity of a Quinazoline-Thioether FLT3 Inhibitor
| Compound Name | Dose | Outcome in MV4-11 Xenograft Model | Source |
|---|---|---|---|
| 1-{5-[7-(3-morpholinopropoxy)quinazolin-4-ylthio]- researchgate.neteco-vector.compharmpharm.ruthiadiazol-2-yl}-3-p-tolylurea | 100 mg/kg (once daily for 18 days) | Complete tumor regression | nih.gov |
PARP Inhibition Mechanisms
Poly(ADP-ribose) polymerase (PARP) is a family of nuclear proteins essential for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs). researchgate.netmdpi.comnih.gov PARP inhibitors exploit a concept known as synthetic lethality. In cancer cells with defects in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of unresolved SSBs. nih.gov During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs), which cannot be repaired efficiently in HR-deficient cells, ultimately causing cell death. mdpi.comnih.gov
The mechanism of most PARP inhibitors involves competition with the enzyme's natural substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), at the catalytic domain. nih.gov This action blocks the synthesis of poly(ADP-ribose) chains, a critical step in recruiting other DNA repair proteins to the site of damage. mdpi.com
The quinazoline scaffold has proven to be a highly effective framework for designing potent PARP inhibitors. researchgate.net A study focusing on 2-propanoyl-3H-quinazolin-4-one scaffolds highlighted the crucial role of the propanoyl side chain in the inhibitory activity. researchgate.net Further research on 4-hydroxyquinazoline (B93491) derivatives led to the identification of compounds capable of overcoming primary resistance to existing PARP inhibitors. mdpi.com The mechanistic action of these derivatives includes the stimulation of intracellular reactive oxygen species (ROS) and the depolarization of the mitochondrial membrane, enhancing apoptosis. mdpi.com
Table 2: Inhibitory Activity of Selected Quinazoline-Based PARP Inhibitors
| Compound | Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| Cpd36 (a quinazoline-2,4(1H,3H)-dione derivative) | PARP-1 | 0.94 | nih.gov |
| Cpd36 (a quinazoline-2,4(1H,3H)-dione derivative) | PARP-2 | 0.87 | nih.gov |
| NU-1025 (8-hydroxy-2-methylquinazolin-4(3H)-one) | PARP | 400 | researchgate.net |
| B1 (a 4-Hydroxyquinazoline derivative) | PARP1 | <100 | mdpi.com |
Thymidylate Synthase Interactions
Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. nih.govmdpi.com By catalyzing the methylation of deoxyuridine monophosphate (dUMP), TS provides the sole intracellular source of thymidylate, making it a well-established target for cancer chemotherapy. mdpi.com
Quinazoline derivatives have been developed as potent TS inhibitors, often designed as antifolates that mimic the structure of folic acid. nih.govnih.gov A key area of investigation has been the impact of substitutions at the 4-position of the quinazoline ring. Research on 4-thio-substituted analogues of N10-propargyl-5,8-dideazafolic acid revealed that replacing the 4-oxo group with a sulfur atom (creating a thio-quinazoline) did not diminish the inhibitory effect on TS. nih.gov This finding is significant for the design of quinazoline-thioether compounds, as it confirms that the thioether linkage is compatible with potent TS inhibition. However, the same study noted that the introduction of a methylthio substituent at the 4-position significantly impaired the compound's ability to inhibit the enzyme. nih.gov
Further studies have shown that conjugating these quinazoline antifolates with oligo(L-gamma-glutamyl) chains can dramatically increase their inhibitory potency against human thymidylate synthase, with some conjugates being over 170 times more effective than the parent compound. nih.gov
Antimicrobial Activity Mechanisms (Antibacterial, Antifungal, Antiviral)
The quinazoline and quinazolinone frameworks are recognized for their broad-spectrum antimicrobial properties, showing activity against various bacteria, fungi, and viruses. eco-vector.comnih.govbiomedpharmajournal.org Their mechanisms of action are multifaceted, involving interference with essential cellular structures and metabolic pathways.
Interaction with Microbial Cellular Components (e.g., Cell Wall, DNA)
Quinazoline-based compounds exert their antimicrobial effects by targeting fundamental components of microbial cells.
Inhibition of DNA Synthesis: As derivatives of the quinoline (B57606) structure, quinazolinones have been shown to inhibit bacterial DNA synthesis. The proposed mechanism involves the disruption of key enzymes responsible for DNA replication and topology: DNA gyrase and type IV topoisomerase. By promoting the cleavage of these enzymes, the compounds lead to irreparable DNA damage and subsequent bacterial cell death. eco-vector.com The ability of certain derivatives to bind effectively to the active sites of enzymes involved in DNA replication is a likely contributor to their pharmacological effect. pharmpharm.ru
Inhibition of Cell Wall Synthesis: Some quinazolinone compounds exhibit a mechanism analogous to that of β-lactam antibiotics. They can irreversibly acylate the serine residue in the active center of transpeptidase, also known as a penicillin-binding protein (PBP). eco-vector.com This enzyme is vital for catalyzing the formation of peptidoglycan, the primary structural component of the bacterial cell wall. Inhibition of transpeptidase activity disrupts cell wall synthesis, leading to cell lysis and death of the pathogen. eco-vector.com
Additionally, modifications to the quinazoline scaffold that increase the molecule's hydrophobicity can enhance its solubility within the bacterial cell membrane, facilitating its entry and interaction with intracellular targets. pharmpharm.ru
Modulation of Microbial Metabolic Pathways
By targeting key cellular components, quinazoline-thioether scaffolds effectively modulate critical microbial metabolic pathways essential for survival and propagation.
Disruption of Nucleic Acid Metabolism: The inhibition of DNA gyrase and topoisomerase IV directly interferes with the metabolic pathways of DNA replication, repair, and segregation. This disruption is a potent mechanism of bactericidal activity against a range of pathogens, including Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, and Pseudomonas aeruginosa. eco-vector.com
Interference with Peptidoglycan Synthesis: The inhibition of transpeptidase activity halts the metabolic pathway responsible for building and maintaining the bacterial cell wall. This mechanism is particularly effective against Gram-positive bacteria, which rely on a thick peptidoglycan layer for structural integrity.
Studies have demonstrated that various derivatives of 3-(1,3,4-oxadiazol-2-yl)quinazolin-4(3H)-ones possess significant antibacterial and antifungal activity. nih.gov For instance, certain compounds showed potent activity against S. aureus and the fungus Candida albicans, highlighting the broad-spectrum potential of these scaffolds. nih.govbiomedpharmajournal.org
Table 3: Antimicrobial Spectrum of Selected Quinazolinone Derivatives
| Compound Class | Target Microorganisms | Type of Activity | Source |
|---|---|---|---|
| 3-(1,3,4-Oxadiazol-2-yl)quinazolin-4(3H)-ones | S. aureus, S. pyogenes (Gram-positive bacteria) | Antibacterial | nih.gov |
| E. coli, P. aeruginosa (Gram-negative bacteria) | Antibacterial | nih.gov | |
| C. albicans, A. niger (Fungi) | Antifungal | nih.gov | |
| 2,3,6-trisubstituted Quinazolin-4-ones | S. aureus, S. pyogenes, E. coli, P. aeruginosa | Antibacterial | biomedpharmajournal.org |
| A. niger, C. albicans | Antifungal | biomedpharmajournal.org | |
| Quinazolin-4(3H)-one derivatives | Staphylococcus aureus, Streptococcus pneumoniae | Bacteriostatic | pharmpharm.ru |
Anti-Inflammatory and Analgesic Research Modalities
The quinazoline nucleus is a well-established pharmacophore associated with significant anti-inflammatory and analgesic activities. mdpi.commdpi.com Numerous studies have demonstrated the potential of quinazoline derivatives to mitigate inflammation and pain, often by targeting key enzymatic pathways. eipublication.comdnu.dp.ua Research into various substituted quinazolin-4-ones has shown that these compounds can interfere with the production of inflammatory mediators such as prostaglandins (B1171923) and cytokines. dnu.dp.uaresearchgate.net
The anti-inflammatory effects of quinazoline derivatives are often evaluated using models like carrageenan-induced paw edema in rats. researchgate.net For instance, certain 2,3,6-trisubstituted quinazolinone derivatives have shown variable but significant reductions in edema. mdpi.com Similarly, the analgesic properties are frequently assessed through methods like the tail-flick technique or p-benzoquinone-induced writhing tests in mice, with some derivatives exhibiting potency comparable to standard drugs like diclofenac (B195802) sodium. nih.govresearchgate.net
While the broader class of quinazolines is extensively studied for these properties, research focusing specifically on the 3-(quinazolin-4-ylthio)propanal scaffold remains an emerging area. The known mechanisms of related compounds suggest that this particular structure likely engages with targets such as cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade. researchgate.net The development of quinazolinone-based hybrids is an active field, aiming to enhance these biological activities by combining the quinazoline core with other pharmacologically active moieties. nih.gov
Structure-Activity Relationship (SAR) Studies and Pharmacophore Development
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of quinazoline scaffolds by identifying the key structural features that govern their biological activity. mdpi.comresearchgate.net These studies, combined with pharmacophore modeling, help in the rational design of more potent and selective derivatives. eipublication.comnih.govnih.gov The quinazoline core's flexibility for structural modification allows for a wide exploration of its chemical space, making it an attractive target for medicinal chemists. researchgate.net
Substitutions on the quinazoline ring play a pivotal role in modulating the biological activity of its derivatives. The nature and position of these substituents can significantly influence the compound's anti-inflammatory, analgesic, and other therapeutic effects. mdpi.commdpi.com
For instance, the introduction of electron-withdrawing groups, such as a chloro group (Cl) at the C-6 position and a methyl group (CH₃) at the C-8 position of the quinazolinone system, has been shown to enhance anti-inflammatory activity. mdpi.com Conversely, substitutions with groups like fluoro, bromo, nitro, and acetyl on the quinazoline ring have, in some cases, led to a reduction in the inhibition of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine. nih.gov However, the introduction of amino groups at the C-6 and C-7 positions can yield potent TNF-α inhibitors. nih.gov
In the context of analgesic activity, SAR studies have revealed that increasing the lipophilicity at the C-2 position, for example, by replacing a methyl group with a butyl group, can lead to more active compounds. mdpi.com The hybridization of the quinazolinone moiety with other heterocyclic systems like thiazole (B1198619) or triazole has also proven to be a successful strategy for improving biological response. mdpi.commdpi.com
Table 1: Effect of Quinazoline Ring Substitutions on Anti-inflammatory Activity
| Base Scaffold | Substitution Position | Substituent Group | Observed Effect on Anti-inflammatory Activity | Reference |
| Quinazolinone | C-6 | Chloro (Cl) | Enhancement | mdpi.com |
| Quinazolinone | C-8 | Methyl (CH₃) | Enhancement | mdpi.com |
| Quinazoline | Ring | Fluoro, Bromo, Nitro, Acetyl | Reduction in TNF-α inhibition | nih.gov |
| Quinazoline | C-6, C-7 | Amino (NH₂) | Potent TNF-α inhibition | nih.gov |
| Quinazolinone | N-1 | Phenyl | Decreased activity | mdpi.com |
| Quinazolinone | C-3 | o-methoxyphenyl | Increased activity | mdpi.com |
| Quinazolinone | General | Hybridization with thiazole, triazole | Improved activity | mdpi.commdpi.com |
The thioether moiety can participate in various non-covalent interactions, including hydrophobic and van der Waals interactions, within the binding pockets of target proteins. Its flexibility allows the attached functional groups to adopt optimal orientations for binding. For example, in a series of quinazoline thioether derivatives designed as antimicrobial agents, the nature of the group attached to the sulfur atom was critical for activity. researchgate.net
The propanal moiety (-CH₂CH₂CHO) introduces a reactive aldehyde group. Aldehydes are known to be electrophilic and can potentially form covalent bonds with nucleophilic residues (such as lysine (B10760008) or cysteine) in target proteins, leading to irreversible inhibition. This reactive nature could be a key determinant of the biological activity of this compound. However, specific studies detailing the precise role of the propanal group in the biological engagement of this particular scaffold are limited in the current literature. The presence of a (E)-propen-1-yl moiety in other 4-anilinoquinazoline (B1210976) derivatives has been shown to be crucial for their potent activity as enzyme inhibitors, suggesting that the side chain's structure is critical for biological function. nih.gov
Studies on Interaction with Biomolecules Beyond Specific Targets (e.g., DNA, G-quadruplexes)
Beyond their well-known interactions with enzymes like kinases, quinazoline derivatives have been found to interact with other crucial biomolecules, notably nucleic acids. nih.govresearchgate.net A significant area of this research is their ability to bind to and stabilize G-quadruplex (G4) DNA structures. nih.govnih.gov These are non-canonical, four-stranded DNA structures that form in guanine-rich sequences, often found in telomeres and the promoter regions of oncogenes like c-MYC. nih.govmdpi.com
The stabilization of G-quadruplexes by small molecules can inhibit the activity of telomerase, an enzyme crucial for cancer cell immortality, or repress the transcription of oncogenes, making G4-ligands promising candidates for anticancer therapy. nih.govresearchgate.netmdpi.com The planar aromatic system of the quinazoline core is well-suited for π-π stacking interactions with the G-quartets, which are the planar building blocks of G-quadruplexes. researchgate.net
Studies on disubstituted quinazoline derivatives have shown that they can be highly selective ligands for telomeric G-quadruplex DNA over duplex DNA. researchgate.netunisa.edu.au The structure-activity relationship for this interaction reveals that the substitution pattern on the quinazoline ring and the nature of the side chains are critical for binding affinity and selectivity. researchgate.netunisa.edu.au For instance, the introduction of an additional phenyl group can enhance the G-quadruplex binding ability. nih.gov Molecular modeling and NMR studies have provided insights into how these ligands stack onto the terminal G-quartets of the G-quadruplex structure. nih.govmdpi.com
Table 2: Interaction of Quinazoline Derivatives with G-Quadruplex DNA
| Quinazoline Derivative Type | Target G-Quadruplex | Key Findings | Reference |
| 2,4-Disubstituted quinazolines | Telomeric | High selectivity for G-quadruplex over duplex DNA; side chain length is important. | researchgate.netunisa.edu.au |
| N-(2-(quinazolin-2-yl)phenyl)benzamides | Telomeric | Addition of a phenyl group enhanced binding ability and selectivity. | nih.gov |
| Pyridine bis-quinazolines | General G4 structures | Strong G4 stabilization; propylamine (B44156) linkers showed superior performance. | nih.gov |
| Amino-substituted pyridoquinazolinones | c-MYC promoter | Interact with G-quadruplexes, positioning over the 3'- and 5'-end tetrads. | mdpi.com |
Applications of 3 Quinazolin 4 Ylthio Propanal in Chemical Research and Development
Role as a Versatile Synthetic Intermediate in Organic Synthesis
The unique structural features of 3-(Quinazolin-4-ylthio)propanal make it a valuable building block in organic synthesis. The presence of a reactive aldehyde group, a flexible thioether linkage, and the quinazoline (B50416) core allows for a variety of chemical transformations, making it a versatile precursor for more complex molecules.
Precursor for Complex Heterocyclic Systems
The quinazoline ring is a key pharmacophore found in numerous biologically active compounds. The aldehyde functionality in this compound provides a reactive site for cyclization reactions, enabling the synthesis of new and complex heterocyclic systems. For instance, condensation reactions with various nucleophiles can lead to the formation of novel fused-ring structures incorporating the quinazoline moiety. The thioether linkage also offers a site for further chemical modification, adding to the diversity of accessible molecular architectures.
Building Block for Advanced Organic Materials
While specific research on this compound as a direct precursor for advanced organic materials is not extensively documented, the inherent properties of the quinazoline scaffold suggest its potential in this area. Quinazoline-based compounds have been investigated for their applications in materials science due to their thermal stability and electronic properties. The propanal side chain of this compound could be utilized to polymerize or graft the molecule onto surfaces, thereby creating functional organic materials with tailored properties.
Exploration in Agrochemical Research (e.g., Herbicidal, Nematicidal Potential)
The quinazoline scaffold is a well-established toxophore in the development of new agrochemicals. Various derivatives have demonstrated potent herbicidal, fungicidal, insecticidal, and nematicidal activities.
The exploration of quinazoline derivatives in agrochemical research has revealed promising candidates for crop protection. For example, certain quinazoline-2,4-dione derivatives have been identified as potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key target for herbicides. Some of these compounds have exhibited strong and broad-spectrum post-emergent herbicidal activity at low application rates.
In the realm of nematicidal research, quinazoline compounds have also shown significant potential. Studies have demonstrated that certain quinazoline derivatives can induce oxidative stress in nematodes, leading to increased production of reactive oxygen species and accumulation of lipofuscin, ultimately reducing nematode pathogenicity. The LC50 values of some quinazoline compounds against various nematode species have been found to be in the low mg/L range.
While direct studies on the herbicidal or nematicidal activity of this compound are not widely available, its structural similarity to other biologically active quinazolines suggests it could be a valuable lead compound for further investigation in this area. The propanal moiety could potentially interact with different biological targets compared to other reported quinazoline-based agrochemicals, possibly leading to new modes of action.
Development of Chemical Probes and Tools for Biological Research
The quinazoline core is a privileged structure in medicinal chemistry, with derivatives showing a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This biological relevance makes quinazoline-based molecules attractive candidates for the development of chemical probes to study biological processes.
A chemical probe is a small molecule that can be used to selectively interact with a specific biological target, such as a protein or enzyme, allowing researchers to study its function. The aldehyde group in this compound can be readily modified, for example, by converting it into an amine or an alcohol, which can then be coupled to fluorescent dyes, affinity tags, or other reporter groups. This would enable the creation of tailored chemical probes to visualize and study the localization and interactions of specific biological targets within cells or tissues.
Functional Materials Research and Design
The application of quinazoline derivatives extends to the field of functional materials. Their inherent properties, such as thermal stability and photophysical characteristics, make them suitable for incorporation into various materials. For instance, some fused heterocyclic compounds containing the quinazoline skeleton have been investigated for their use as dyes due to their ability to produce a range of colors and provide uniformity and shine.
The structure of this compound, with its reactive aldehyde group, offers a convenient handle for integrating the quinazoline moiety into larger macromolecular structures. This could be achieved through polymerization or by grafting the molecule onto solid supports, leading to the development of new functional materials with potential applications in areas such as sensors, organic light-emitting diodes (OLEDs), or as specialized coatings.
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of quinazoline (B50416) derivatives has been a subject of extensive research, with numerous methods developed over the years. nih.gov Traditional approaches often involve multi-step procedures that may require harsh reaction conditions. nih.gov However, the field is progressively moving towards more efficient and sustainable synthetic strategies.
Recent advancements include the development of solvent-free syntheses and the use of environmentally benign catalysts. For instance, montmorillonite (B579905) K-10 clay has been utilized as an efficient, mild, and inexpensive catalyst for the synthesis of quinazolin-4(3H)-ones, offering simplicity and high yields. researchgate.net Another innovative approach involves an oxidative olefin bond cleavage for the synthesis of quinazolinones from readily available o-aminobenzamides and styrenes under metal- and catalyst-free conditions. mdpi.com These methods highlight a trend towards greener chemistry, minimizing the use of hazardous materials and reducing waste. mdpi.com
Future research in this area will likely focus on one-pot syntheses and flow chemistry to streamline the production of 3-(Quinazolin-4-ylthio)propanal and its analogs. The application of microwave-assisted and ultrasound-promoted reactions, which have shown promise in accelerating reaction times and improving yields for other quinazoline derivatives, could also be explored. nih.gov The goal is to develop scalable, cost-effective, and environmentally friendly synthetic routes that are amenable to industrial applications.
Advanced Computational Approaches for Predictive Modeling and Rational Design
Computational chemistry plays an increasingly vital role in modern drug discovery and materials science. For this compound, advanced computational methods can provide deep insights into its structure-activity relationships (SAR) and guide the rational design of new derivatives with enhanced properties.
Molecular modeling and quantitative structure-activity relationship (QSAR) studies have been successfully applied to other quinazoline-based compounds to understand their pharmacophoric requirements for various biological activities, including antitumor effects. researchgate.net Similar approaches can be employed for this compound to predict its binding affinity to various biological targets and to design modifications that optimize these interactions.
Future computational work could involve the use of machine learning and artificial intelligence algorithms to analyze large datasets of quinazoline derivatives and identify novel structural motifs associated with desired biological activities. Molecular dynamics simulations can be used to study the conformational flexibility of this compound and its interactions with target proteins at an atomic level, providing a dynamic understanding of the binding process.
Interdisciplinary Research Integrating Chemical Synthesis with Biological System Analysis
The full potential of this compound can be unlocked through interdisciplinary research that bridges the gap between chemical synthesis and biological systems analysis. This integrated approach allows for a holistic understanding of how the compound and its derivatives behave in a biological context.
The synthesis of novel analogs of this compound can be directly coupled with high-throughput screening against a panel of biological targets. This strategy has been effective for other quinazoline derivatives in identifying potent inhibitors of various enzymes and receptors. nih.gov By combining synthetic chemistry with cell biology, pharmacology, and proteomics, researchers can elucidate the mechanisms of action and identify potential off-target effects.
Emerging trends in this area include the use of chemical probes based on the this compound scaffold to study complex biological processes. These probes can be designed to be "clickable" or to carry fluorescent tags, enabling their use in advanced imaging and proteomic profiling techniques to map their interactions within the cell.
Exploration of Undiscovered Biological Targets and Mechanistic Pathways
While quinazoline derivatives are known to interact with a variety of biological targets, including protein kinases involved in cancer, there is still a vast landscape of unexplored therapeutic opportunities. nih.govnih.gov The unique structural features of this compound may allow it to interact with novel biological targets and modulate previously uncharacterized mechanistic pathways.
Systematic screening of this compound and its derivatives against diverse target classes, such as G-protein coupled receptors, ion channels, and epigenetic modifiers, could reveal unexpected biological activities. The strategy of developing multi-target agents, which can simultaneously inhibit multiple pathways involved in a disease, is a promising approach in cancer chemotherapy to overcome drug resistance. nih.gov
Future research should also focus on elucidating the detailed molecular mechanisms by which this compound exerts its effects. This includes identifying the specific binding sites on target proteins, understanding the downstream signaling consequences of target engagement, and investigating how the compound's metabolism influences its activity and potential toxicity.
Potential for Derivatization into High-Value Specialty Chemicals and Research Reagents
Beyond its potential as a therapeutic agent, this compound serves as a versatile building block for the synthesis of high-value specialty chemicals and research reagents. The reactive aldehyde and thioether functionalities provide convenient handles for further chemical modification.
Derivatization of the quinazoline core or the propanal side chain can lead to a wide range of compounds with tailored properties. For example, the aldehyde group can be readily converted into other functional groups, such as alcohols, carboxylic acids, or amines, through standard organic transformations. These derivatives can be used to create chemical libraries for screening in various assays. sapub.org The thioether linkage can also be modified to create analogs with different electronic and steric properties.
The synthesis of labeled versions of this compound, incorporating isotopes such as deuterium, carbon-13, or nitrogen-15, would provide valuable tools for metabolic studies and as internal standards in analytical methods. Furthermore, the development of immobilized derivatives on solid supports could facilitate their use in affinity chromatography for the purification of target proteins.
Q & A
Q. Q1. What are the standard synthetic routes for 3-(Quinazolin-4-ylthio)propanal, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Route 1 : Condensation of quinazolin-4-thiol with propanal derivatives under acidic (e.g., HCl) or basic (e.g., NaOH) catalysis. Temperature control (60–80°C) and inert atmospheres (N₂) are critical to avoid oxidation of the thiol group .
- Route 2 : Thiol-ene "click" chemistry, where quinazolin-4-thiol reacts with α,β-unsaturated aldehydes. Catalysts like triethylamine improve regioselectivity .
Q. Q2. How can regioselectivity be controlled during the introduction of the thioether linkage in quinazolin-4-yl derivatives?
Regioselectivity is influenced by:
- Substituent positioning : Electron-withdrawing groups (e.g., nitro) on the quinazolin ring direct substitution to the 4-position. Computational modeling (DFT) predicts reactive sites .
- Catalyst choice : Bases like DBU (1,8-diazabicycloundec-7-ene) favor thiolate ion formation, enhancing nucleophilicity at sulfur .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, reducing side reactions .
Basic Biological Activity
Q. Q3. What are the primary biological targets of quinazolin-4-ylthio derivatives, and how do structural features influence activity?
Quinazolin-4-ylthio derivatives target:
Q. Q4. How do substituents on the quinazolin ring modulate cytotoxicity in this compound derivatives?
- Electron-withdrawing groups (e.g., -NO₂ at position 6) increase DNA intercalation by enhancing planarity .
- Halogen substituents (e.g., -Cl at position 2) improve metabolic stability but reduce solubility .
- Methoxy groups (-OCH₃) at position 7 enhance selectivity for cancer cell lines (HeLa, MCF-7) by 3-fold compared to non-substituted analogs .
Q. Q5. What advanced techniques are used to confirm the stability of this compound under physiological conditions?
- HPLC-MS : Quantifies degradation products (e.g., oxidation to sulfone) in simulated gastric fluid (pH 1.2) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks affecting shelf-life .
- NMR kinetics : Monitors aldehyde proton reactivity in D₂O to predict hydrolysis rates .
Data Contradiction Analysis
Q. Q6. How should researchers resolve discrepancies in reported enzyme inhibition potencies for quinazolin-4-ylthio derivatives?
Discrepancies arise from:
- Assay conditions : Varying pH (7.4 vs. 6.5) alters protonation states of catalytic residues. Standardize using Tris buffer (pH 7.4) .
- Substituent positioning : Meta-substituted analogs show 50% lower activity than para-substituted isomers due to steric hindrance .
- Protein source : Recombinant vs. native enzymes may have post-translational modifications affecting binding .
Safety and Handling
Q. Q7. What protocols mitigate risks associated with the aldehyde group in this compound during storage?
- Stabilization : Add antioxidants (BHT, 0.1% w/v) to prevent oxidation. Store under argon at –20°C .
- Handling : Use vapor-resistant gloves (nitrile) to avoid dermal exposure. LC-MS monitoring detects airborne aldehyde levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
